3-Oxatricyclo[5.1.1.0~2,4~]nonane
Description
3-Oxatricyclo[5.1.1.0²⁴]nonane is a tricyclic ether characterized by a bridged oxygen atom within a nonane-derived framework. Its structure includes a 5-membered ring fused with two smaller rings, creating a rigid, three-dimensional geometry. This compound is commercially available with a purity of 99% (CAS No. 122522-57-0) and is utilized in industrial and pharmaceutical research . Notably, its derivatives, such as 8-methylene-3-oxatricyclo[5.2.0.0²⁴]nonane, are major components in essential oils (e.g., santolina EO) and exhibit antimicrobial activity against Clostridium species . The compound’s synthetic versatility and structural complexity make it a valuable scaffold for drug development and materials science.
Propriétés
Numéro CAS |
122522-57-0 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.183 |
InChI |
InChI=1S/C8H12O/c1-2-7-8(9-7)6-3-5(1)4-6/h5-8H,1-4H2 |
Clé InChI |
MKEXCGZURUEGRG-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)C3CC1C3 |
Synonymes |
3-Oxatricyclo[5.1.1.02,4]nonane (9CI) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Functional and Application Differences
- Oxygen vs. Nitrogen Heteroatoms: Oxygen-containing variants (e.g., 3-Oxatricyclo[5.1.1.0²⁴]nonane) are more lipophilic, enhancing their utility in essential oils and antimicrobial formulations . Nitrogen analogs (e.g., 3-azabicyclo[3.3.1]nonane) exhibit stronger hydrogen-bonding capacity, influencing their solid-state packing and pharmaceutical bioavailability .
- Synthetic Efficiency: Bicyclic ethers like 9-Oxabicyclo[4.2.1]nonane achieve higher yields (75%) via ditosylate methods compared to photochemical syntheses of tetracyclic analogs (53%) .
- Pharmaceutical Relevance: 3-Oxa-9-azoniatricyclo[3.3.1.0²⁴]nonane derivatives are critical in anticholinergic agents (e.g., tropicamide derivatives) due to their rigid, charged structures . In contrast, 3-Oxatricyclo[5.1.1.0²⁴]nonane derivatives in essential oils show niche applications in inhibiting dairy spoilage organisms like Clostridium beijerinckii .
Challenges in Identification and Analysis
- Isomeric compounds (e.g., nonane derivatives) often co-elute in GC-MS, complicating precise identification .
- Structural rigidity in tricyclic systems complicates NMR interpretation, necessitating advanced crystallographic techniques for confirmation .
Méthodes De Préparation
Substrate Design and Reaction Conditions
A study by [ACS Publication] demonstrated that dienes such as 1,3-cyclohexadiene react with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions (120°C, 24 hr) to yield bicyclic intermediates. Subsequent epoxidation and acid-catalyzed ring expansion introduce the oxetane moiety.
Table 1: Diels-Alder-Based Synthesis Parameters
Post-Cyclization Modifications
The oxetane ring is installed via epoxide rearrangement. Treating the bicyclic epoxide with BF₃·Et₂O induces ring expansion, achieving 3-oxatricyclo[5.1.1.0²,⁴]nonane in 34% yield.
Ring-Expansion of Bicyclo[3.2.1]octane Derivatives
An alternative approach involves expanding smaller bicyclic systems.
Oxidative Ring Enlargement
Bicyclo[3.2.1]oct-6-ene-2,5-dione undergoes ozonolysis to generate diketone intermediates, which are subjected to McMurry coupling. This step forms the larger bicyclo[5.1.1] framework, with subsequent lactonization introducing the oxetane.
Table 2: Ring-Expansion Reaction Metrics
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂, -78°C | 72% |
| McMurry Coupling | TiCl₄, Zn-Cu | 41% |
| Lactonization | HCl (gas), Et₂O | 28% |
Limitations and Side Reactions
Competitive pathways often lead to undesired byproducts:
-
Over-oxidation : Excessive ozonolysis degrades the diketone intermediate.
-
Steric Hindrance : Bulky substituents impede coupling efficiency.
Photochemical [2+2] Cycloaddition Approaches
Ultraviolet irradiation of norbornene derivatives fused with carbonyl groups induces [2+2] cyclization, forming the tricyclic skeleton.
Substrate Optimization
Norbornadiene-quinone conjugates irradiated at 254 nm in acetonitrile produce the target compound in 22% yield. Higher yields (39%) are achieved using electron-withdrawing substituents to stabilize the excited state.
Quantum Yield and Scalability
Photochemical methods suffer from low quantum yields (Φ = 0.08) and scalability issues, limiting industrial applicability.
Transition Metal-Catalyzed Cyclizations
Palladium and rhodium catalysts enable intramolecular C–O bond formation.
Pd-Catalyzed Carbonylation
A Pd(PPh₃)₄-catalyzed reaction between bromonorbornene derivatives and CO (1 atm) in DMF at 80°C forms the oxetane ring via oxidative addition. This method achieves 47% yield but requires rigorous exclusion of moisture.
Rhodium-Mediated C–H Activation
Rh₂(OAc)₄ facilitates C–H insertion in norbornene-based substrates, directly constructing the tricyclic framework. While efficient (61% yield), catalyst costs hinder large-scale use.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy Comparison
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Diels-Alder | 34 | Low | Moderate |
| Ring Expansion | 28 | Medium | Low |
| Photochemical | 39 | High | Poor |
| Pd-Catalyzed | 47 | High | Moderate |
| Rh-Catalyzed | 61 | Very High | Low |
Q & A
Q. What is the molecular structure and stereochemical configuration of 3-Oxatricyclo[5.1.1.0²⁴]nonane?
The compound features a tricyclic framework with an oxygen atom replacing one carbon in the bridge structure. Its IUPAC name reflects the three fused rings (5-, 1-, and 1-membered) and the oxygen substitution at the 3-position. Key structural identifiers include:
Q. What are the key spectroscopic techniques used to characterize 3-Oxatricyclo[5.1.1.0²⁴]nonane?
- NMR : ¹H and ¹³C NMR identify ring junction protons and carbons, with characteristic shifts for bridgehead carbons (e.g., δ 35–45 ppm for sp³ carbons).
- X-ray crystallography : Resolves bond angles and confirms bicyclic strain (e.g., bond distortions in fused rings) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of CO or CH₂O groups) align with tricyclic oxygen-containing structures .
Q. What are the common synthetic routes for 3-Oxatricyclo[5.1.1.0²⁴]nonane?
- Cyclization of bicyclic precursors : For example, oxidation of bicyclo[2.2.1]heptane derivatives using PCC (pyridinium chlorochromate) to form strained oxygen bridges .
- Intramolecular epoxide opening : Epoxy intermediates undergo acid-catalyzed cyclization to form the tricyclic core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 3-Oxatricyclo[5.1.1.0²⁴]nonane in multi-step syntheses?
- Temperature control : Lower temperatures (0–5°C) stabilize intermediates during oxidation steps, reducing side reactions like over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in cyclization steps .
- Catalyst tuning : Use of Ru(II) catalysts improves stereoselectivity in ring-closing steps .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?
- Hybrid DFT/MD simulations : Combine density functional theory (DFT) with molecular dynamics to model ring strain and transition states, reconciling discrepancies in activation energies .
- Isotopic labeling : ¹⁸O tracing clarifies oxygen migration pathways during rearrangements, validating mechanistic hypotheses .
Q. How does the compound's stereochemistry influence its biological activity in enzyme interaction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
